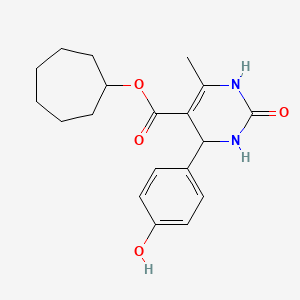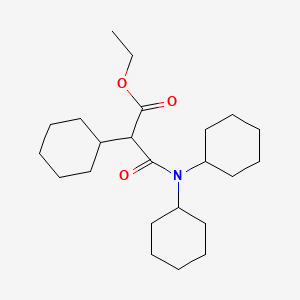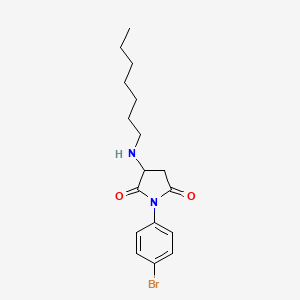
N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide, also known as PBT-1, is a chemical compound that has been studied extensively for its potential therapeutic applications. PBT-1 is a small molecule that has been shown to have a range of biological effects, including anti-inflammatory and neuroprotective properties. The purpose of
Wirkmechanismus
The exact mechanism of action of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide is not well understood, but it is thought to act by inhibiting the aggregation of beta-amyloid and alpha-synuclein, two proteins that are implicated in the pathogenesis of Alzheimer's and Parkinson's disease, respectively. N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide may also modulate the immune response and reduce inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide can reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha in the brain. N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide has also been shown to reduce oxidative stress and increase the levels of antioxidant enzymes such as superoxide dismutase. In animal models of Alzheimer's and Parkinson's disease, N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide has been shown to improve cognitive function and reduce motor deficits.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide is that it is a small molecule that can easily penetrate the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative diseases. However, one limitation of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide. One area of interest is the development of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide derivatives with improved potency and selectivity. Another area of interest is the investigation of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Finally, the safety and efficacy of N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide in humans need to be evaluated in clinical trials before it can be considered for therapeutic use.
Synthesemethoden
N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzo[b]thiophene with 4-pyridinemethanol in the presence of a base such as potassium carbonate. Other methods include the reaction of 3-bromo-1-benzothiophene with 4-pyridinemethanol in the presence of a palladium catalyst, or the reaction of 3-chloro-1-benzothiophene with 4-pyridinemethanol in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide has been the subject of extensive scientific research, particularly in the areas of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide has potent anti-inflammatory properties and can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. N-(4-pyridinylmethyl)-1-benzothiophene-3-carboxamide has also been shown to protect against dopaminergic neuron loss in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-15(17-9-11-5-7-16-8-6-11)13-10-19-14-4-2-1-3-12(13)14/h1-8,10H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBJSSOARLOFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-1-benzothiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5219410.png)

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5219425.png)


![tert-butyl 4-(1-(2,4-dimethylphenyl)-3-{[(4-fluorophenyl)amino]carbonyl}-1H-pyrazol-4-yl)-1-piperidinecarboxylate](/img/structure/B5219458.png)
![1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5219463.png)
![4-[(1-{4-[3-(4-fluorophenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5219467.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5219472.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B5219476.png)
![3-(4-methoxyphenyl)-11-(4-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219483.png)
![11-(2,4-dichlorophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5219489.png)

![N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5219508.png)